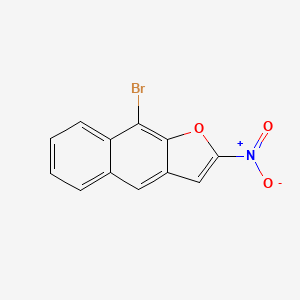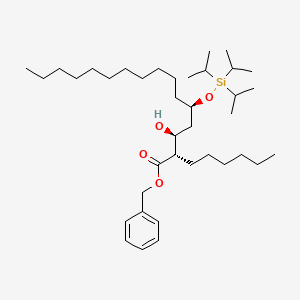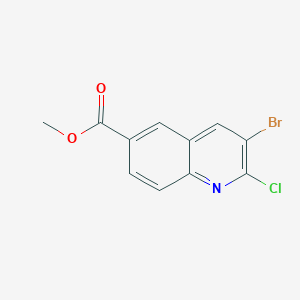
N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a boronic ester group and an amine group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.
Substitution Reaction: The pyridine ring is functionalized with the boronic ester group through a substitution reaction, often using a palladium catalyst.
Amine Introduction: The amine group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with the substituted pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester derivative used in similar cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring substituted with a boronic ester group.
Uniqueness
N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of both an amine group and a boronic ester group on the pyridine ring. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H25BN2O3 |
|---|---|
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-6-9-13(18-12)17-10-7-11-19-5/h6,8-9H,7,10-11H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
SIFCSSYKRABVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)


![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)


![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)

![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)
